molecular formula C45H71N11O14S2 B549348 Atosiban CAS No. 90779-69-4

Atosiban

Número de catálogo B549348
Número CAS: 90779-69-4
Peso molecular: 994.2 g/mol
Clave InChI: VWXRQYYUEIYXCZ-OBIMUBPZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Atosiban is a synthetic oxytocin peptide analogue and a competitive antagonist of oxytocin receptors . It is used to prevent preterm uterine contractions without any major cardiovascular, pulmonary, or central nervous system side effects . By blocking the action of oxytocin, this compound prevents contractions and causes the womb to relax, helping to delay birth .


Synthesis Analysis

This compound is synthesized through a large-scale solid-phase synthesis (SPS) method . The conditions have been selected for the closure of the disulfide bond (S–S) in the this compound molecule both in the solution and solid phase with minimal formation of by-products . The developed technique allows for the synthesis of this compound on an enlarged scale (10–20 mmol) involving the cyclization of a protected intermediate with the formation of the S–S bond during solid-phase synthesis with minimal formation of by-products .


Molecular Structure Analysis

This compound has a molecular formula of C43H67N11O12S2 . It has an average mass of 994.189 Da and a mono-isotopic mass of 993.441223 Da . This compound contains a total of 137 bonds, including 70 non-H bonds, 16 multiple bonds, 18 rotatable bonds, 10 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 2 primary amides (aliphatic), 7 secondary amides (aliphatic), 1 tertiary amide (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, 1 ether (aromatic), 1 disulfide, and 1 Pyrrolidine .


Chemical Reactions Analysis

The key intermediate NH2-Ile-Thr (Bzl)-Asn-Cys (Bzl)-Pro-COOH of this compound was prepared from N-Boc-S-Bzl-cysteine by the stepwise lengthening of the chain according to the repetitive N, O-bis (trimethylsilyl)acetamide/ N-hydroxysuccinimide ester (BSA/NHS) strategy . This synthetic route required no chromatography purification and can be readily performed, yielding a highly pure pentapeptide compound .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 1469.0±65.0 °C at 760 mmHg . The vapor pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 236.0±3.0 kJ/mol .

Aplicaciones Científicas De Investigación

Atosiban en el manejo del trabajo de parto prematuro

This compound es un antagonista competitivo de los receptores de oxitocina y ha sido aprobado en Europa para el tratamiento a corto plazo del trabajo de parto prematuro. Funciona inhibiendo las contracciones uterinas, lo que puede ayudar a retrasar el parto prematuro .

El papel de this compound en los tratamientos de FIV

Los estudios han demostrado que this compound puede mejorar los resultados del embarazo en mujeres que se someten a fertilización in vitro (FIV), especialmente aquellas que han experimentado fallos de implantación repetidos (RIF). Se cree que reduce las contracciones uterinas, lo que puede ser beneficioso para la implantación del embrión .

This compound y la implantación del embrión

Se ha descubierto que this compound previene la regresión lútea temprana y la pérdida embrionaria, que son factores críticos para la implantación exitosa del embrión. Esto lo convierte en un posible agente terapéutico para mujeres con fallos de implantación únicos anteriores que se someten a la transferencia de un solo blastocisto .

Síntesis y producción de this compound

La síntesis de this compound implica una síntesis rápida a gran escala en fase de solución del intermedio pentapéptido clave. Este proceso es crucial para la producción de this compound a escala industrial, lo que garantiza su disponibilidad para uso terapéutico .

Mecanismo De Acción

Target of Action

Atosiban primarily targets the oxytocin receptor . This receptor plays a crucial role in uterine contractions and the onset of labor. This compound acts as an inhibitor of the hormones oxytocin and vasopressin .

Mode of Action

This compound is a synthetic peptide oxytocin antagonist . It resembles oxytocin but has modifications at the 1, 2, 4, and 8 positions . It acts as an antagonist of Gq coupling, which explains the inhibition of the inositol triphosphate pathway thought to be responsible for the effect on uterine contraction . This compound also acts as an agonist of Gi coupling .

Biochemical Pathways

This compound inhibits the oxytocin-mediated release of inositol trisphosphate from the myometrial cell membrane . This results in a reduced release of intracellular, stored calcium from the sarcoplasmic reticulum of myometrial cells and a reduced influx of Ca2+ from the extracellular space through voltage-gated channels . Additionally, this compound suppresses the oxytocin-mediated release of prostaglandins (PGE2) and inflammatory cytokines .

Pharmacokinetics

The pharmacokinetics of this compound involve a rapid initial decrease in plasma concentrations over a few minutes, followed by a slower decrease with a mean second half-life of 156 ± 51 minutes . The total dose given during a full course of this compound therapy should preferably not exceed 330.75 mg .

Result of Action

This compound reduces the frequency of uterine contractions to delay pre-term birth in adult females and induces uterine quiescence . It has been found to act as a biased ligand at oxytocin receptors . In primary human amniocytes, this compound signals via PTX-sensitive Galphai to activate transcription factor NF-kappaB p65, ERK1/2, and p38 which subsequently drives upregulation of the prostaglandin synthesis enzymes, COX-2 and phospho-cPLA2 and excretion of prostaglandins (PGE2) .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, in the context of frozen-thawed embryo transfer cycles, the combination use of this compound and growth hormone (GH) has been found to potentially improve pregnancy outcomes . The effects of this compound on pregnancy outcomes should be assessed in clinical trials with larger sample sizes .

Safety and Hazards

Atosiban is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation and avoid breathing vapours, mist, or gas . In case of skin contact, wash off with soap and plenty of water . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Análisis Bioquímico

Biochemical Properties

Atosiban plays a significant role in biochemical reactions. It is a competitive antagonist of the oxytocin receptor, which is involved in uterine contractions . It interacts with these receptors and inhibits the oxytocin-mediated release of inositol trisphosphate from the myometrial cell membrane .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It reduces the frequency of uterine contractions, thereby delaying pre-term birth in adult females . This influence on cell function impacts cell signaling pathways and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It is a synthetic peptide oxytocin antagonist . It resembles oxytocin but has modifications at the 1, 2, 4, and 8 positions . This allows it to bind to oxytocin receptors and inhibit their action, thereby reducing uterine contractions .

Metabolic Pathways

This compound is involved in several metabolic pathways due to its role as an oxytocin antagonist . It interacts with oxytocin receptors, which are part of the G-protein coupled receptor family and are involved in a variety of cellular responses .

Transport and Distribution

This compound is distributed through the extracellular fluid of the mother, and small amounts may cross the placental barrier and reach the fetus .

Subcellular Localization

Given its role as an oxytocin antagonist, it is likely to be found wherever oxytocin receptors are present, including the myometrial cell membrane .

Propiedades

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H67N11O12S2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63)/t23-,24+,27-,28+,29-,30-,31-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXRQYYUEIYXCZ-OBIMUBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H67N11O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048991
Record name Atosiban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

994.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Atosiban is a synthetic peptide oxytocin antagonist. It resembles oxytocin with has modifications at the 1, 2, 4, and 8 positions. The N-terminus of the cysteine residue is deaminated to form 3-mercaptopropanic acid at position 1, at position 2 L-tyrosine is modified to D-tyrosine with an ethoxy group replacing the phenol , threonine replaces glutamine at postion 4, and ornithine replaces leucine at position 8. It binds to membrane bound oxytocin receptors on the myometrium and prevents oxytocin-stimulated increases in inositol triphosphate production. This ultimately prevents release of stored calcium from the sarcoplasmic reticulum and subsequent opening of voltage gated calcium channels. This shutdown of cytosolic calcium increase prevents contractions of the uterine muscle, reducing the frequency of contractions and inducing uterine quiescence. Atosiban has more recently been found to act as a biased ligand at oxytocin receptors. It acts as an antagonist of Gq coupling, explaining the inhibition of the inositol triphosphate pathway thought to be responsible for the effect on uterine contraction, but acts as an agonist of Gi coupling. This agonism produces a pro-inflammatory effect in the human amnion, activating pro-inflammatory signal tranducer NF-κB. It is thought that this reduces atosiban's effectiveness compared to agents which do not produce inflammation as inflammatory mediators are known to play a role in the induction of labour.
Record name Atosiban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

90779-69-4
Record name Atosiban [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090779694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atosiban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atosiban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90779-69-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATOSIBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/081D12SI0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atosiban
Reactant of Route 2
Reactant of Route 2
Atosiban
Reactant of Route 3
Atosiban
Reactant of Route 4
Atosiban
Reactant of Route 5
Atosiban
Reactant of Route 6
Atosiban

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.